molecular formula C14H13NO2 B090794 2-[(4-Methylphenyl)amino]benzoic acid CAS No. 16524-23-5

2-[(4-Methylphenyl)amino]benzoic acid

Cat. No. B090794
CAS RN: 16524-23-5
M. Wt: 227.26 g/mol
InChI Key: DEFSEYPSVLNHBM-UHFFFAOYSA-N
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Description

2-[(4-Methylphenyl)amino]benzoic acid is a compound that can be associated with a class of substances that exhibit a range of biological activities and have potential applications in various fields, including pharmaceuticals and materials science. While the specific compound is not directly synthesized or characterized in the provided papers, related compounds and their properties have been studied extensively, which can offer insights into the behavior and characteristics of 2-[(4-Methylphenyl)amino]benzoic acid.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting from simple precursors. For instance, the synthesis of azo-benzoic acids and their precursors involves the use of spectroscopic techniques such as NMR, UV-VIS, and IR to confirm the structures . Similarly, the synthesis of labeled benzoic acid derivatives involves steps like carbonation, esterification, and reduction . Arylhydrazones of p-aminobenzoic acid hydrazide are synthesized through the interaction with aromatic aldehydes . These methods provide a foundation for the synthesis of 2-[(4-Methylphenyl)amino]benzoic acid, which would likely involve the coupling of a 4-methylphenylamine with a benzoic acid derivative.

Molecular Structure Analysis

The molecular structure and geometry of related compounds are often optimized using computational methods such as density functional theory (DFT) . The molecular structure is crucial for understanding the reactivity and interaction of the compound with other molecules. For example, the study of aminophosphinic acids reveals the behavior of the compounds under acidic conditions and the formation of secondary amines .

Chemical Reactions Analysis

Chemical reactions involving benzoic acid derivatives can include acid-base dissociation and azo-hydrazone tautomerism, which are influenced by solvent composition and pH . The complexation behavior of benzoic acid derivatives with cyclodextrins has also been studied, providing insights into the host-guest interactions and the effects of substituents on binding affinities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. For instance, the fluorescence spectra of 4-(N-phenylamino)benzoic acid indicate intramolecular charge transfer (ICT) and the effect of the N-phenyl/amino conjugation . The synthesis of 2-hydroxy-4-methyl benzoic acid and its characterization by IR, MS, and NMR highlight the importance of these techniques in determining the properties of the compound . The antimicrobial activity of arylhydrazones of p-aminobenzoic acid hydrazide and their metabolism by hepatic microsomes demonstrate the biological relevance of these compounds .

Scientific Research Applications

Molecular Structure and Vibrational Analysis

The compound has been utilized in the study of molecular vibrations through infrared and Raman spectroscopies, backed by density functional theory (DFT) calculations. This research aids in understanding the molecular structure, stability, and intramolecular charge transfer, which are crucial for materials used in organic light-emitting devices (Kurt et al., 2011).

Material Modification for OLED Applications

Modification of the indium tin oxide (ITO) surface using aromatic small molecules like 2-[(4-Methylphenyl)amino]benzoic acid derivatives improves the hole-injection in Organic Light Emitting Diodes (OLEDs). The application of such molecules in forming self-assembled monolayers on ITO anodes aligns energy levels at interfaces, which is crucial for enhancing the performance of OLED devices (Havare et al., 2011).

Crystal Structure and Thermal Behavior Analysis

The compound is also involved in the synthesis and analysis of various molecular structures like azo-benzoic acids and their derivatives. Research includes spectroscopic techniques and computational methods to understand acid-base dissociation, tautomerism, and thermal behavior, contributing to the fields of dyes and pigments (Baul et al., 2009).

Liquid Crystal Applications

Derivatives of 2-[(4-Methylphenyl)amino]benzoic acid have been studied for their application in creating new families of nematic liquid crystals. These compounds, characterized by their unique molecular structure and thermal properties, contribute to the development of advanced liquid crystal displays (Gude et al., 2013).

Safety And Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-(4-methylanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-10-6-8-11(9-7-10)15-13-5-3-2-4-12(13)14(16)17/h2-9,15H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFSEYPSVLNHBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167870
Record name 4-Methyldiphenylamine-2'-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Methylphenyl)amino]benzoic acid

CAS RN

16524-23-5
Record name N-(4-Methylphenyl)anthranilic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16524-23-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methyldiphenylamine-2'-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016524235
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methyldiphenylamine-2'-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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